Antibacterial Activity Profile Relative to Germacrone and Dehydrocurdione
In a comparative antibacterial study of germacrane-type sesquiterpenes from Curcuma heyneana, 1(10),4(5)-diepoxygermacrone—a close structural analog of 1,10:4,5-Diepoxy-7(11)-germacren-8-one—exhibited weak antibacterial activity, contrasting sharply with the potent activity of germacrone (MIC 15.6 µg/mL, MBC 31.2 µg/mL against P. aeruginosa) and moderate activity of dehydrocurdione (MIC 31.2 µg/mL, MBC 31.2 µg/mL against B. subtilis) [1]. This direct comparative data highlights that the diepoxy substitution, while present in the target compound, does not confer antibacterial potency in this assay system, underscoring its unique selectivity profile.
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | Weak antibacterial activity (no MIC value reported for the analog 1(10),4(5)-diepoxygermacrone) |
| Comparator Or Baseline | Germacrone: MIC 15.6 µg/mL (P. aeruginosa); Dehydrocurdione: MIC 31.2 µg/mL (B. subtilis) |
| Quantified Difference | Germacrone demonstrates potent activity, while the diepoxy analog shows weak/no activity under identical conditions. |
| Conditions | Microdilution method against eight bacterial strains, including P. aeruginosa and B. subtilis |
Why This Matters
This data directly informs researchers that 1,10:4,5-Diepoxy-7(11)-germacren-8-one is not a suitable replacement for germacrone in antibacterial studies, preventing wasted experimental effort and guiding proper compound selection for specific bioactivity goals.
- [1] Antibacterial Activity of Germacrane Type Sesquiterpenes from Curcuma heyneana Rhizomes. Indonesian Journal of Chemistry, 2014, 14(1), 32-36. View Source
